molecular formula C11H13N B3356062 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline CAS No. 648921-77-1

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline

Cat. No. B3356062
CAS RN: 648921-77-1
M. Wt: 159.23 g/mol
InChI Key: YXUJIRJOKPLNPC-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is also known as tetrahydroharman or 2-Me-THIQ. This compound has been found to exhibit various biological activities and has been studied extensively by researchers.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is not fully understood. However, it has been suggested that it may act as an antioxidant and protect against oxidative stress. It may also modulate the activity of various enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes and reduce oxidative stress. It has also been shown to reduce inflammation and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline in lab experiments is its ability to exhibit various biological activities. This makes it a useful compound for studying the mechanisms of action of various drugs and potential treatments for neurodegenerative disorders. However, one limitation is that the compound may exhibit different effects depending on the concentration used, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune function. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved biological activities.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline has been studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

9-methyl-9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-12-7-8-6-11(12)10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUJIRJOKPLNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616010
Record name 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648921-77-1
Record name 2-Methyl-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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